

Terbacil: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Terbacil*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mode of action of the herbicide **terbacil**. The information is presented to support research, scientific analysis, and development activities.

Chemical Identity and Structure

Terbacil is a selective herbicide belonging to the uracil family of chemicals.[\[1\]](#)[\[2\]](#) Its chemical structure is characterized by a substituted pyrimidine ring, which is responsible for its biological activity.

IUPAC Name: 3-(tert-butyl)-5-chloro-6-methylpyrimidine-2,4(1H,3H)-dione[\[1\]](#)

CAS Number: 5902-51-2[\[3\]](#)

Molecular Formula: C₉H₁₃ClN₂O₂[\[1\]](#)

SMILES Code: CC1=C(C(=O)N(C(=O)N1)C(C)(C)C)Cl[\[1\]](#)

Below is a two-dimensional representation of the chemical structure of **terbacil**, generated using the DOT language.

Figure 1: Chemical Structure of **Terbacil**.

Physicochemical Properties

A summary of the key physicochemical properties of **terbacil** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Weight	216.67 g/mol	[1][3]
Appearance	White, crystalline, odorless solid	[3][4]
Melting Point	175-177 °C	[3][5]
Water Solubility	710 mg/L at 25 °C	[3][5]
Vapor Pressure	0.0625 mPa at 30 °C	[3]
Log P (Octanol-Water Partition Coefficient)	1.8921	[3]
Adsorption Coefficient (Koc)	55	[3]
Henry's Law Constant	1.9×10^{-10} atm·m ³ /mol	[4]

Mode of Action: Inhibition of Photosynthesis

Terbacil is a selective, systemic herbicide that is primarily absorbed through the roots of plants and translocated to the leaves.[6] Its herbicidal activity stems from the inhibition of photosynthesis.[1][7][8] Specifically, **terbacil** disrupts the electron transport chain in Photosystem II (PSII).[2][8]

The following diagram illustrates the logical workflow of **terbacil**'s mode of action.



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Figure 2: **Terbacil**'s Mode of Action Workflow.

By binding to the D1 protein in PSII, **terbacil** blocks the flow of electrons, which in turn halts the production of ATP and NADPH, the energy currency of the cell.[8] This disruption of energy production ultimately leads to the death of the susceptible weed.

Experimental Protocols: Analytical Methods for Residue Analysis

The determination of **terbacil** residues in environmental samples is crucial for monitoring and regulatory purposes. Various analytical methods have been developed, with liquid chromatography coupled with mass spectrometry (LC-MS/MS) being a common and sensitive technique.

Sample Preparation and Extraction from Water

A detailed methodology for the extraction and analysis of **terbacil** from water samples is outlined below. This protocol is based on a method validated by the US Environmental Protection Agency.[9]

- Sample Collection: Collect water samples in appropriate containers.
- Solid Phase Extraction (SPE):
 - Condition a suitable SPE cartridge (e.g., C18) with methanol followed by deionized water.
 - Pass a known volume of the water sample through the SPE cartridge.
 - Wash the cartridge with deionized water to remove interferences.
- Elution: Elute the retained **terbacil** from the cartridge using an appropriate solvent, such as acetonitrile.[9]
- Concentration and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a known volume of a suitable solvent mixture (e.g., acetonitrile/water) for analysis.[9]

Sample Preparation and Extraction from Soil

The following protocol describes a general procedure for the extraction of **terbacil** from soil samples.

- Sample Collection and Preparation:
 - Collect soil samples and air-dry them.
 - Sieve the soil to remove large debris.
- Extraction:
 - Extract a known weight of the soil sample with a 1.5% NaOH solution.[10]
 - Partition the extract into an organic phase.[10]
- Cleanup:
 - Pass the organic extract through a Florisil column for cleanup to remove co-extracted interfering substances.[10]
- Concentration: Concentrate the cleaned extract to a small volume before analysis.

Instrumental Analysis: LC-MS/MS

The following diagram outlines the general workflow for the instrumental analysis of **terbacil** using LC-MS/MS.



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Figure 3: General Workflow for LC-MS/MS Analysis of **Terbacil**.

- Instrumentation: An Agilent Series 1200 LC system coupled with a Sciex 4000 Triple Quadrupole Mass Spectrometer or a similar system can be used.[9][11]

- Ionization Mode: Electrospray ionization (ESI) is a common ionization technique for **terbacil** analysis.[9][11]
- Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive detection of **terbacil** and its metabolites. For **terbacil**, a common ion transition monitored is m/z 215 → 159.[11]

Stability

Terbacil is stable in aqueous alkaline media at room temperature.[4] It is also stable for at least 31 days in the dark in an aqueous solution around pH 6 at 25 °C.[4] Furthermore, it exhibits stability for 14 days in artificial sunlight.[4]

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